molecular formula C11H16N2O2 B13047276 Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Cat. No.: B13047276
M. Wt: 208.26 g/mol
InChI Key: FKGHNBCSKPTOLO-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring, a dimethylamino group, and an ester functional group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate
  • Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate
  • Methyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Uniqueness

This compound is unique due to the specific positioning of the dimethylamino and ester groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-pyridin-2-ylacetate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3

InChI Key

FKGHNBCSKPTOLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N(C)C

Origin of Product

United States

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